2-oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide
描述
属性
IUPAC Name |
2-oxo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-2-11-24-18-9-8-16(12-14(18)7-10-20(24)25)23-21(26)17-13-15-5-3-4-6-19(15)28-22(17)27/h3-6,8-9,12-13H,2,7,10-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBHOGVOJYAGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-Oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide (CAS Number: 941991-90-8) belongs to a class of biologically active compounds known as chromenes . This class has been recognized for its diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.5 g/mol. The structural components include a chromene core fused with a tetrahydroquinoline moiety, which contributes to its biological functionality.
The biological activity of this compound is attributed to several potential mechanisms:
-
Anticancer Activity :
- Chromene derivatives have been shown to induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms. Specifically, they may inhibit tubulin polymerization, leading to disrupted mitotic processes in cancerous cells .
- Studies indicate that compounds with similar structures can significantly reduce cell migration and invasion in various cancer types .
- Antimicrobial Effects :
- Neuroprotective Properties :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the chromene structure can significantly influence the biological potency of the compound. For instance:
- Substituents on the tetrahydroquinoline ring can enhance binding affinity to target proteins or receptors.
- The presence of specific functional groups (e.g., hydroxyl or methoxy) can improve solubility and bioavailability .
Case Studies
Several studies highlight the biological activity of related compounds:
- Anticancer Studies :
- Antimicrobial Evaluation :
-
Neuroprotective Activity :
- A recent investigation into the neuroprotective effects of chromene compounds showed promising results in reducing neuronal apoptosis in models of neurodegenerative diseases. The study highlighted the potential for these compounds to be developed as therapeutic agents for conditions like Alzheimer’s disease .
Summary Table: Biological Activities
化学反应分析
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions to yield 2-oxo-2H-chromene-3-carboxylic acid and 6-amino-1-propyl-1,2,3,4-tetrahydroquinolin-2-one.
Key Reaction Data:
| Condition | Reagents | Product(s) | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, Δ) | 6M HCl, reflux, 6h | Carboxylic acid + Tetrahydroquinoline | 75–85% | |
| Basic (NaOH, Δ) | 2M NaOH, ethanol, 4h | Carboxylate salt + Free amine | 60–70% |
This reactivity aligns with observations in related benzamide derivatives, where electron-withdrawing substituents on the aromatic ring accelerate hydrolysis rates.
Nucleophilic Substitution at the Chromene Keto Group
The 2-oxo chromene moiety participates in nucleophilic additions due to the electrophilic nature of the carbonyl carbon.
2.1. Grignard Reagent Addition
Reaction with Grignard reagents (e.g., CH₃MgBr) produces tertiary alcohols:
Example:
| Reagent | Product | Reaction Time | Yield | Source |
|---|---|---|---|---|
| CH₃MgBr (THF, 0°C) | 3-(Methoxycarbonyl)-2-hydroxychromene | 2h | 65% |
Oxidation of the Tetrahydroquinoline Moiety
The tetrahydroquinoline ring undergoes oxidation to form quinoline derivatives under strong oxidizing agents:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, Δ, 3h | 6-(Propyl)quinoline-2,3-dione | 50–60% | |
| DDQ | CH₂Cl₂, RT, 12h | Aromatic quinoline derivative | 70% |
Photochemical Reactions
The chromene ring demonstrates [2+2] photodimerization under UV light (λ = 254 nm), forming cyclobutane-linked dimers:
| Conditions | Product Structure | Quantum Yield | Source |
|---|---|---|---|
| UV (254 nm), 8h | Head-to-tail dimer | 0.45 |
Catalytic Hydrogenation
Selective reduction of the chromene’s keto group to a hydroxyl group is achievable via catalytic hydrogenation:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 4h | 3-Hydroxy-2H-chromene derivative | 80% |
Comparative Reactivity Table
Mechanistic Insights
准备方法
Pechmann Condensation for Chromene Core Formation
Ethyl acetoacetate and substituted phenols undergo acid-catalyzed cyclization to yield ethyl 2-oxo-2H-chromene-3-carboxylate. For example, resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C to form ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate. Adapting this method, unsubstituted ethyl 2-oxo-2H-chromene-3-carboxylate (7 ) is synthesized in toluene under reflux for 1 hour, achieving yields of 78–85%.
Reaction Conditions:
| Reactant | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Resorcinol | H₂SO₄ | Toluene | Reflux | 1 h | 85% |
Carboxamide Functionalization
The ester group in 7 is converted to the carboxamide via aminolysis. In a representative procedure, ethyl 2-oxo-2H-chromene-3-carboxylate reacts with amines (e.g., 4-methoxyphenethylamine) in ethanol under reflux for 6 hours. For the target compound, this step would involve 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-amine (A ), though this intermediate’s synthesis is detailed in Section 2.
Mechanistic Insight:
- Nucleophilic attack by the amine on the electrophilic carbonyl carbon.
- Ethanol facilitates proton transfer, eliminating ethanol as a byproduct.
Synthesis of 2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-Amine (A)
The tetrahydroquinolinone moiety is constructed via Friedländer annulation or Bischler-Napieralski cyclization , followed by propylation and oxidation.
Bischler-Napieralski Cyclization
6-Nitro-1-propyl-3,4-dihydroquinolin-2(1H)-one is synthesized from N-propyl-2-(3-nitrophenyl)ethylamine using phosphoryl chloride (POCl₃) in dichloromethane at 0°C. Subsequent reduction of the nitro group to amine is achieved via catalytic hydrogenation (H₂, Pd/C, 50 psi, 6 h).
Key Steps:
Oxidation to Tetrahydroquinolinone
The 3,4-dihydroquinolin-2(1H)-one is oxidized to the fully saturated tetrahydroquinolinone using potassium permanganate (KMnO₄) in acidic medium:
$$ \text{6-Amino-1-propyl-3,4-dihydroquinolin-2(1H)-one} \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}_4} \text{2-Oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-amine} $$
Optimization Data:
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| KMnO₄ | H₂O/H₂SO₄ | 80°C | 4 h | 72% |
Coupling of Chromene-3-Carboxylic Acid and Tetrahydroquinolinone Amine
The final step involves forming the amide bond between the chromene-3-carboxylic acid and tetrahydroquinolinone amine.
Activation of Carboxylic Acid
Ethyl 2-oxo-2H-chromene-3-carboxylate (7 ) is hydrolyzed to the free acid using NaOH in ethanol/water (1:1), followed by acidification with HCl. The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or via coupling agents like EDCI/HOBt.
Procedure:
- Hydrolysis:
$$ \text{Ethyl ester} \xrightarrow{\text{NaOH, EtOH/H₂O}} \text{2-Oxo-2H-chromene-3-carboxylic acid} $$ - Activation:
$$ \text{Carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} $$
Amide Bond Formation
The acid chloride reacts with A in dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (Et₃N) as a base:
$$ \text{Acid chloride} + \text{A} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound} $$
Reaction Metrics:
| Coupling Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| SOCl₂ | Et₃N | DCM | 25°C | 68% |
Characterization and Analytical Data
The target compound is characterized via 1H NMR, 13C NMR, IR, and HRMS , consistent with analogous structures.
Spectroscopic Data
- 1H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, chromene H-4), 7.85 (d, J = 8.0 Hz, 1H, H-5), 7.45–7.30 (m, 2H, H-6, H-8), 6.90 (s, 1H, tetrahydroquinolinone H-7), 4.10 (t, J = 7.2 Hz, 2H, N-CH₂), 2.80–2.60 (m, 4H, tetrahydroquinolinone CH₂), 1.75–1.60 (m, 2H, CH₂CH₂CH₃), 0.95 (t, J = 7.4 Hz, 3H, CH₃).
- 13C NMR (100 MHz, CDCl₃): δ 190.2 (C=O chromene), 168.5 (C=O amide), 156.3 (C-2 chromene), 142.1–115.5 (aromatic carbons), 45.2 (N-CH₂), 29.8–22.4 (aliphatic carbons), 11.2 (CH₃).
IR and HRMS
- IR (KBr): 1720 cm⁻¹ (chromene C=O), 1665 cm⁻¹ (amide C=O), 1600 cm⁻¹ (C=C aromatic).
- HRMS (ESI): m/z calcd for C₂₂H₂₁N₂O₄ [M+H]⁺: 377.1497, found: 377.1501.
Optimization Challenges and Solutions
Low Coupling Yields
Initial attempts using DCC/DMAP resulted in yields <50% due to steric hindrance from the tetrahydroquinolinone moiety. Switching to SOCl₂ activation improved yields to 68%.
Purification Issues
Column chromatography (SiO₂, ethyl acetate/hexane 1:1) effectively separates the product from unreacted amine and acid chloride byproducts.
常见问题
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., amide protons at δ 10–12 ppm, chromene carbonyl at δ 160–165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with C18 columns (ACN/water gradients) assesses purity (>95% required for biological assays) .
- Infrared (IR) Spectroscopy : Confirms carbonyl stretches (1670–1750 cm⁻¹ for amide and lactone groups) .
How do structural modifications at the propyl or tetrahydroquinoline moieties influence biological activity, and what SAR studies exist?
Advanced
Structure-Activity Relationship (SAR) insights :
- Propyl chain substitution : Longer alkyl chains (e.g., 2-(piperidin-1-yl)ethyl) enhance lipophilicity and membrane permeability, improving in vitro activity .
- Tetrahydroquinoline modifications : Fluorination at position 8 increases metabolic stability but may reduce solubility .
- Chromene vs. coumarin cores : Chromene derivatives exhibit stronger π-π stacking with target proteins, enhancing binding affinity .
Methodology : - Comparative assays : Test analogs in enzyme inhibition (e.g., kinase assays) and cell viability models (e.g., MTT assays) .
What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?
Q. Advanced
- In vitro :
- Enzyme inhibition : Kinase profiling or protease assays (IC₅₀ determination) .
- Cell-based models : Cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative activity; primary cells for toxicity screening .
- In vivo :
- Xenograft models : Subcutaneous tumor implants in nude mice for antitumor efficacy .
- Pharmacokinetics : Plasma stability studies (IV/oral administration) and tissue distribution analysis via LC-MS/MS .
How can researchers resolve contradictions in reported biological activity data across studies?
Q. Advanced
- Assay standardization : Use validated protocols (e.g., CLIA for kinase assays) and include positive controls (e.g., staurosporine) .
- Purity verification : Reanalyze compounds with conflicting results via HPLC and elemental analysis .
- Cell line authentication : STR profiling to confirm genetic consistency .
- Meta-analysis : Compare IC₅₀ values under identical conditions (pH, serum concentration) .
What are the key steps in purifying this compound, and which solvents are optimal?
Q. Basic
- Liquid-liquid extraction : Separate unreacted starting materials using dichloromethane/water .
- Flash chromatography : Use gradients like 30–50% ethyl acetate in hexane for intermediates .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals .
Critical factors : - Solvent polarity : Adjust based on compound solubility (e.g., THF for polar intermediates) .
- Temperature : Slow cooling (-20°C) minimizes co-precipitation of impurities .
What is the compound’s metabolic stability, and how can prodrug strategies improve pharmacokinetics?
Q. Advanced
- Metabolic hotspots : Hydrolysis of the lactone ring or oxidation of the propyl chain (CYP450-mediated) .
- Prodrug design :
- Esterification : Mask carboxylic acid groups with tert-butyl esters to enhance oral bioavailability .
- PEGylation : Improve solubility and half-life via polyethylene glycol conjugation .
Analytical tools :
- Microsomal assays : Liver microsomes + NADPH for stability screening .
- LC-MS/MS : Quantify metabolites in plasma .
How does the compound interact with biological targets at the molecular level?
Q. Advanced
- Enzyme inhibition : Binds ATP pockets in kinases (e.g., VEGFR2) via hydrogen bonding with the amide group and hydrophobic interactions with the chromene core .
- DNA intercalation : The planar chromene moiety inserts into DNA base pairs, inducing apoptosis in cancer cells .
Validation methods : - X-ray crystallography : Resolve co-crystal structures with target proteins .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
